5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
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Overview
Description
5-Amino-6-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4F3N3O. It is characterized by the presence of an amino group at the 5th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 4th position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures. The reaction proceeds through a series of steps including cyclization and subsequent functional group modifications to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(trifluoromethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Amino-6-(trifluoromethyl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease progression. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-(trifluoromethyl)pyrimidin-4-one
- 6-(Trifluoromethyl)pyrimidin-4-amine
- 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Uniqueness
5-Amino-6-(trifluoromethyl)pyrimidin-4-ol stands out due to the presence of both an amino and hydroxyl group on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-2(9)4(12)11-1-10-3/h1H,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMFDHLSQRUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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